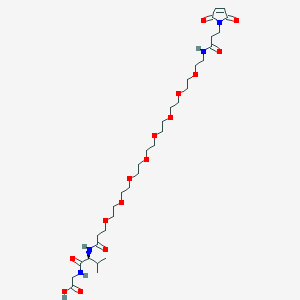

Mal-amido-PEG8-val-gly

Beschreibung

Eigenschaften

Molekularformel |

C33H56N4O15 |

|---|---|

Molekulargewicht |

748.8 g/mol |

IUPAC-Name |

2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1 |

InChI-Schlüssel |

FAODAGQUHQEXCK-YTTGMZPUSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mal-amido-PEG8-val-gly Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-val-gly moiety is a sophisticated, cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its core mechanism of action, from antibody conjugation to intracellular payload release. The strategic combination of a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protease-cleavable dipeptide sequence ensures stable drug circulation and targeted payload delivery within cancer cells. This document outlines the key chemical and biological processes, presents illustrative quantitative data, and provides detailed experimental protocols for the characterization of ADCs employing this linker.

Core Components and Their Functions

The this compound linker is a heterobifunctional molecule designed with distinct functional units, each contributing to the overall efficacy and safety profile of an ADC.

-

Maleimide Group: This reactive group facilitates the covalent conjugation of the linker to the antibody. Specifically, it reacts with the free sulfhydryl groups of cysteine residues on the monoclonal antibody (mAb) via a Michael addition reaction, forming a stable thioether bond. This allows for site-specific conjugation, particularly with engineered cysteines, leading to a more homogeneous drug-to-antibody ratio (DAR).

-

Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts several favorable properties to the ADC. It enhances the aqueous solubility of the often-hydrophobic payload, reduces aggregation, and can shield the payload from premature degradation in the bloodstream. The PEG spacer can also influence the pharmacokinetic profile of the ADC.

-

Valine-Glycine (Val-Gly) Dipeptide: This dipeptide sequence serves as the cleavage site for specific lysosomal proteases. The Val-Gly linker is designed to be stable in the systemic circulation but is recognized and cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[1]

-

Self-Immolative Spacer (e.g., p-aminobenzyl carbamate (B1207046) - PABC): Often used in conjunction with the Val-Gly linker, a self-immolative spacer like PABC connects the dipeptide to the cytotoxic payload. Following the enzymatic cleavage of the Val-Gly amide bond, the PABC group undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active form of the drug.[2]

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The mechanism of action of an ADC utilizing the this compound linker can be described in a stepwise manner, as illustrated in the signaling pathway diagram below.

-

Circulation and Targeting: The ADC circulates systemically. The linker remains stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the optimal conditions for linker cleavage.

-

Enzymatic Cleavage: Lysosomal proteases, particularly Cathepsin B, recognize and cleave the amide bond of the Val-Gly dipeptide.[1]

-

Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[2]

-

Induction of Apoptosis: The released payload binds to its intracellular target (e.g., tubulin for auristatins), disrupting cellular processes and ultimately leading to apoptosis of the cancer cell.

Quantitative Data Summary

The following tables provide a template for the presentation of key quantitative data for an ADC utilizing the this compound linker. The values presented are illustrative and should be determined experimentally for each specific ADC construct.

Table 1: Conjugation and Physicochemical Properties

| Parameter | Value | Method |

| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC) |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |

| Aggregation | <5% | Size Exclusion Chromatography (SEC) |

| Solubility | >10 mg/mL in PBS | Visual Inspection/UV-Vis Spectroscopy |

Table 2: In Vitro Linker Stability and Cleavage

| Assay | Matrix | Half-life (t½) / % Cleavage | Method |

| Plasma Stability | Human Plasma | >150 hours | LC-MS/ELISA |

| Plasma Stability | Mouse Plasma | >100 hours | LC-MS/ELISA |

| Cathepsin B Cleavage | Purified Cathepsin B | >90% cleavage in 4 hours | LC-MS |

| Lysosomal Homogenate | Tumor Cell Lysate | >80% cleavage in 6 hours | LC-MS |

Table 3: In Vitro Cytotoxicity

| Cell Line | Target Expression | IC50 (nM) | Method |

| SK-BR-3 (Breast Cancer) | High HER2 | 0.5 | CellTiter-Glo® |

| BT-474 (Breast Cancer) | High HER2 | 1.2 | MTT Assay |

| MDA-MB-231 (Breast Cancer) | Low HER2 | >1000 | CellTiter-Glo® |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of ADCs. The following protocols provide a starting point for researchers working with the this compound linker.

Protocol 1: Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound-Payload to a monoclonal antibody via cysteine residues.

References

An In-depth Technical Guide to Mal-amido-PEG8-val-gly: Structure, Function, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the trifunctional linker, Mal-amido-PEG8-val-gly, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its molecular structure, mechanism of action, and provide detailed experimental protocols for its application in bioconjugation, alongside quantitative data analysis.

Core Structure and Functional Components

This compound is a precisely engineered heterobifunctional linker designed to connect a monoclonal antibody (mAb) to a cytotoxic payload. Its structure is comprised of three key functional domains:

-

Maleimide (B117702) Group: This thiol-reactive moiety enables the specific and efficient covalent conjugation to cysteine residues on proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond, and is most efficient at a pH range of 6.5-7.5.

-

Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain is a hydrophilic spacer that enhances the solubility of the entire ADC in aqueous environments. It also provides flexibility, minimizes non-specific interactions, and reduces steric hindrance between the antibody and the payload.

-

Valine-Glycine (val-gly) Dipeptide: This dipeptide sequence serves as a substrate for the lysosomal protease, Cathepsin B. This enzyme is often overexpressed in tumor cells, providing a mechanism for targeted payload release within the cancerous cell.

Often, this core structure is further functionalized with a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), to ensure the efficient release of an unmodified payload after enzymatic cleavage.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common derivatives.

| Property | This compound | This compound-PAB-OH | This compound-PAB-PNP |

| Molecular Formula | C33H56N4O15[1] | C40H63N5O15[2] | C47H66N6O19[3][4] |

| Molecular Weight | 748.8 g/mol [1] | 854.0 g/mol [2] | 1019.1 g/mol [3][4] |

| Purity | ≥98%[1] | ≥98%[2] | Not Specified |

| Storage Condition | -20°C[1] | -20°C[2] | -20°C[3] |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in DMSO, DMF |

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound within an ADC is a multi-step process, beginning with systemic circulation and culminating in targeted cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the use of this compound in the development of ADCs.

Antibody-Drug Conjugation via Thiol-Maleimide Ligation

This protocol describes the conjugation of a maleimide-functionalized linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound-payload construct

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Quenching reagent: N-acetyl-L-cysteine (NAC)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction (with TCEP):

-

Adjust the antibody solution to a concentration of 5-10 mg/mL in the Conjugation Buffer.

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation Reaction:

-

Dissolve the this compound-payload construct in an organic solvent such as DMSO to a stock concentration of 10 mM.

-

Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

Add a 2-5 fold molar excess of NAC over the initial amount of linker-payload to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and quenching reagent.

-

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the release of the payload from the ADC in the presence of Cathepsin B.

Materials:

-

Purified ADC

-

Human Cathepsin B

-

Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM DTT

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a 1 µM solution of the ADC in the Assay Buffer.

-

Prepare a 20 nM solution of Cathepsin B in the Assay Buffer.

-

Pre-warm both solutions to 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the Cathepsin B solution to the ADC solution.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Analysis:

-

Immediately quench the reaction in the aliquot by adding an excess of cold Quenching Solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.

Materials:

-

Purified ADC

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 20% isopropanol (B130326) in 25 mM sodium phosphate, pH 7.0

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.

-

-

HIC-HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the prepared ADC sample.

-

Elute the different ADC species using a gradient of increasing Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ(% Peak Area of Species * DAR of Species) / 100

-

-

Quantitative Data Summary

The following table presents typical quantitative data obtained from the characterization of an ADC synthesized with a this compound linker.

| Parameter | Typical Value/Result | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC |

| Payload Release (in vitro Cathepsin B assay, 4h) | >90% | LC-MS/MS |

| Payload Release (in human plasma, 72h) | <10% | LC-MS/MS |

| Monomer Content | >95% | Size-Exclusion Chromatography (SEC) |

Conclusion

This compound is a versatile and highly effective linker for the development of targeted antibody-drug conjugates. Its well-defined structure, incorporating a specific conjugation moiety, a biocompatible spacer, and a protease-cleavable dipeptide, allows for the creation of ADCs with a favorable therapeutic index. A thorough understanding of its chemical properties and the application of robust experimental protocols are essential for the successful design and synthesis of novel bioconjugates for therapeutic and research applications. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this advanced linker technology in their work.

References

- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

The Valine-Glycine Dipeptide in Cleavable Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a chemical bridge connecting these two components, is of paramount importance to the safety and efficacy of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to selectively release the payload upon internalization into target cancer cells. Among the various classes of cleavable linkers, those based on dipeptides have gained significant traction.

This technical guide provides an in-depth exploration of the valine-glycine (Val-Gly) dipeptide as a component of cleavable linkers in ADCs. While the valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) linkers are more extensively documented, the Val-Gly linker is also utilized in the design of ADCs.[1] This guide will delve into the theoretical underpinnings of its cleavage mechanism, present relevant comparative data, provide detailed experimental protocols for its characterization, and offer visual representations of key processes.

The Val-Gly Dipeptide Linker: Structure and Proposed Mechanism of Cleavage

The Val-Gly linker, like other dipeptide linkers, is designed to be a substrate for lysosomal proteases, which are abundant in the intracellular environment of cancer cells. The general structure of a Val-Gly linker within an ADC typically involves a connection to the antibody via a stable moiety and to the cytotoxic payload through a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).

Enzymatic Cleavage by Cathepsins

The primary mechanism for the cleavage of dipeptide linkers is enzymatic hydrolysis by lysosomal cysteine proteases, most notably Cathepsin B and Cathepsin L.[2][3] These enzymes recognize specific amino acid sequences and cleave the peptide bond.

-

P2 and P1 Positions: In the context of dipeptide linkers, the amino acid residue further from the payload (Valine in this case) is designated as the P2 position, while the residue closer to the payload (Glycine) is in the P1 position.

-

Substrate Specificity: Cathepsin B and L exhibit a preference for a hydrophobic amino acid, such as Valine or Phenylalanine, at the P2 position.[4][5] The P1 residue influences the rate of cleavage. While citrulline and lysine (B10760008) are known to facilitate rapid cleavage, other amino acids are also tolerated.[6]

-

Cleavage of the Val-Gly Bond: Based on the known substrate specificities, it is hypothesized that Cathepsin B and/or Cathepsin L recognize the Valine residue at the P2 position. The cleavage is expected to occur at the amide bond between the Glycine (B1666218) (P1) and the PABC spacer. Studies on the cleavage of other peptide sequences have shown that the bond following a glycine residue can be a substrate for certain proteases.[4]

The Self-Immolative Spacer: Traceless Release of the Payload

Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, fully active cytotoxic payload, carbon dioxide, and an aromatic remnant. This "traceless" release is a critical feature for ensuring the consistent and potent activity of the payload inside the cancer cell.

Data Presentation: A Comparative Overview

While specific quantitative data for the Val-Gly linker is not extensively available in peer-reviewed literature, a comparative analysis with the well-characterized Val-Cit and Val-Ala linkers can provide valuable insights. The choice of the P1 amino acid is known to impact cleavage efficiency and hydrophobicity.

| Dipeptide Linker | P2 Residue | P1 Residue | Key Characteristics of P1 Residue | Expected Impact on Linker Performance |

| Val-Cit | Valine | Citrulline | Neutral, polar, not naturally encoded. | Widely used and considered a highly efficient substrate for Cathepsin B.[7][] |

| Val-Ala | Valine | Alanine | Small, nonpolar. | Also an effective substrate for Cathepsin B, with some studies suggesting it may lead to less aggregation in high drug-to-antibody ratio (DAR) conjugates compared to Val-Cit.[] |

| Val-Gly | Valine | Glycine | Smallest amino acid, achiral, provides flexibility. | Theoretically a substrate for cathepsins due to the P2 Valine. The smaller, more flexible Glycine may influence the kinetics of enzyme binding and cleavage. Its impact on plasma stability and overall ADC efficacy requires specific experimental validation. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ADC containing a Val-Gly cleavable linker. These are general protocols that should be optimized for the specific antibody, payload, and linker chemistry.

Cathepsin B Cleavage Assay

This assay determines the susceptibility of the Val-Gly linker to cleavage by its target enzyme.

Materials:

-

ADC with Val-Gly linker

-

Human Cathepsin B, recombinant

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quench Solution: Acetonitrile with an internal standard (e.g., a stable isotopically labeled version of the payload)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Activate Cathepsin B by incubating it in the Assay Buffer for 15 minutes at 37°C.

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 1 µM) in Assay Buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold Quench Solution.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Calculate the rate of cleavage from the time-course data.

Plasma Stability Assay

This assay evaluates the stability of the ADC linker in human plasma, which is crucial for predicting its in vivo performance.

Materials:

-

ADC with Val-Gly linker

-

Human plasma (pooled, citrated)

-

PBS (pH 7.4)

-

Sample preparation reagents (e.g., for immunoprecipitation or protein precipitation)

-

LC-MS/MS or ELISA-based method for quantification

Procedure:

-

Prepare a stock solution of the ADC.

-

Spike the ADC into human plasma to a final concentration (e.g., 100 µg/mL).

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), collect an aliquot of the plasma sample.

-

Process the plasma samples to isolate the ADC and/or the released payload. This may involve protein precipitation followed by LC-MS/MS analysis of the free payload, or an ELISA-based method to quantify the intact ADC.

-

Quantify the amount of intact ADC or released payload at each time point.

-

Calculate the half-life (t½) of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cell-killing activity of the ADC on target cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC with Val-Gly linker

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.

-

Remove the old medium from the cells and add the ADC or control antibody dilutions.

-

Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is converted to formazan (B1609692) crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the action of an ADC with a cleavable Val-Gly linker.

References

- 1. Valine Glycine Liner (Val-Gly) - ADC Linkers | AxisPharm [axispharm.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective cleavage of peptide bonds by cathepsins L and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

An In-Depth Technical Guide to the Mal-amido-PEG8-val-gly Linker for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amido-PEG8-val-gly linker is a sophisticated, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This linker offers a strategic combination of components, each contributing to the overall stability, solubility, and efficacy of the ADC. It is engineered to remain stable in systemic circulation and to facilitate the specific release of a cytotoxic payload within the target cancer cells. This guide provides a comprehensive technical overview of the linker's core attributes, including its physicochemical properties, synthesis and conjugation protocols, and mechanism of action, to support researchers and drug developers in the field of targeted cancer therapy.

The linker's architecture comprises four key functional units:

-

A Maleimide group for covalent attachment to the antibody.

-

A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and improve pharmacokinetic properties.

-

A valine-glycine (val-gly) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases.

-

A self-immolative p-aminobenzyl alcohol (PAB) spacer that, upon cleavage of the dipeptide, releases the conjugated payload.

Core Components and Physicochemical Properties

The this compound linker is a heterobifunctional linker designed to bridge a monoclonal antibody with a potent cytotoxic drug. Its structure is meticulously crafted to ensure stability in the bloodstream and selective payload release within the tumor microenvironment.

Structural Components

-

Maleimide Group: This functional group provides a highly selective reaction site for the thiol groups of cysteine residues on the antibody, forming a stable thioether bond.[1][2]

-

PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer that imparts several favorable characteristics to the ADC. It can improve aqueous solubility, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[3][4] The PEG8 spacer also influences the pharmacokinetic profile of the ADC, often leading to a longer circulation half-life.[3]

-

Valine-Glycine (val-gly) Dipeptide: This peptide sequence is designed as a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[1][5] The cleavage of this linker is a critical step in the intracellular release of the cytotoxic payload.

-

P-aminobenzyl alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the val-gly (B1587892) dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified active drug.[6]

Physicochemical Data

Quantitative data for the precise this compound linker is not extensively available in the public domain. However, data for structurally similar linkers provide valuable insights into its expected properties.

| Property | Value (for this compound-PAB-OH) | Reference |

| Molecular Formula | C40H63N5O15 | [6] |

| Molecular Weight | 854 g/mol | [6] |

| Purity | >98% | [6] |

| Storage Condition | -20°C | [6] |

| Property | Value (for this compound-PAB-PNP) | Reference |

| Molecular Formula | C47H66N6O19 | [7] |

| Molecular Weight | 1019.1 g/mol | [7] |

| XLogP3 | -0.1 | [7] |

| Polar Surface Area | 309 Ų | [7] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the linker-drug conjugate, its subsequent conjugation to a monoclonal antibody, and the characterization of the resulting ADC.

Synthesis of this compound-PAB-Drug Conjugate

This protocol is a generalized procedure for the synthesis of a maleimide-functionalized linker and its conjugation to an amine-containing drug, such as Monomethyl Auristatin E (MMAE).

Materials:

-

Maleimide-PEG8-NHS ester

-

Valine-glycine dipeptide

-

p-aminobenzyl alcohol (PAB)

-

Amine-containing cytotoxic drug (e.g., MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

HOBt (Hydroxybenzotriazole)

-

Standard purification reagents and equipment (e.g., HPLC)

Procedure:

-

Dipeptide-PAB Formation: React the valine-glycine dipeptide with p-aminobenzyl alcohol in the presence of a coupling agent like HATU and a base such as DIPEA in an organic solvent like DMF.

-

PEGylation: The resulting Val-Gly-PAB is then reacted with Maleimide-PEG8-NHS ester. The NHS ester will react with the amine group of the valine to form a stable amide bond.

-

Drug Conjugation: The free hydroxyl group on the PAB moiety is activated, often by conversion to a p-nitrophenyl (PNP) carbonate. This activated linker is then reacted with the amine group of the cytotoxic drug (e.g., MMAE) to form a carbamate (B1207046) linkage.[4]

-

Purification: The final this compound-PAB-Drug conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the maleimide-activated linker-drug to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound-PAB-Drug conjugate

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from the interchain disulfide bonds. This is typically achieved by incubation with a reducing agent like TCEP or DTT at 37°C for 30-60 minutes.[8] The molar equivalence of the reducing agent will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).

-

Conjugation: The maleimide-activated linker-drug, dissolved in a co-solvent like DMSO, is added to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.[9]

-

Quenching: The conjugation reaction is stopped by adding a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide-linker-drug.

-

Purification: The resulting ADC is purified to remove unconjugated linker-drug and other impurities. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination.

Materials:

-

Purified ADC

-

HIC column

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7, with 20% isopropanol)

Procedure:

-

Sample Preparation: The purified ADC is diluted in Mobile Phase A.

-

HIC Analysis: The sample is injected onto the HIC column. A gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.[10]

-

Data Analysis: The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The area of each peak is integrated, and the average DAR is calculated based on the weighted average of the peak areas.[11]

Mechanism of Action and Signaling Pathways

The efficacy of an ADC relies on its ability to deliver the cytotoxic payload specifically to cancer cells and release it in its active form.

Signaling Pathway of ADC Action

Caption: Intracellular trafficking and payload release of an ADC.

-

Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis, initially forming an endosome.

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including proteases, and characterized by a low pH environment.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the val-gly dipeptide of the linker.[1]

-

Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload in its active form.

-

Induction of Apoptosis: The released payload then interacts with its intracellular target (e.g., tubulin for MMAE), disrupting cellular processes and ultimately leading to apoptotic cell death.

Quantitative Data and Performance Metrics

The performance of an ADC is evaluated based on several key metrics, including stability, drug release kinetics, and in vivo efficacy. As data for the exact this compound linker is limited, the following tables present comparative data for structurally related linkers to provide a frame of reference.

Linker Stability

The stability of the linker is crucial to prevent premature drug release in circulation, which can lead to off-target toxicity.

| Linker Type | Stability Metric | Value | Species | Reference |

| Val-Cit | % Drug Release (21 days) | 1-2% | Mouse, Rat, Human Plasma | [12] |

| Val-Cit | % MMAF Loss (14 days) | >95% | Mouse Plasma | [13] |

| Glu-Val-Cit | % MMAF Loss (14 days) | ~0% | Mouse Plasma | [13] |

| CX (triglycyl) | Half-life (t1/2) | 9.9 days | Mouse Plasma | [6] |

| SMCC (non-cleavable) | Half-life (t1/2) | 10.4 days | Mouse Plasma | [6] |

In Vitro and In Vivo Efficacy

The length of the PEG spacer can significantly impact both the in vitro cytotoxicity and the in vivo efficacy of an ADC.

Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance Rate | Species | Reference |

| No PEG | High | Rat | [1] |

| PEG < 8 | Moderate to High | Rat | [1] |

| PEG ≥ 8 | Low | Rat | [1] |

Impact of PEG Linker Length on In Vitro Cytotoxicity

| Conjugate | IC50 Reduction (vs. no PEG) | Reference |

| ZHER2-PEG4K-MMAE | 4.5-fold | [14] |

| ZHER2-PEG10K-MMAE | 22-fold | [14] |

Impact of PEG Linker Length on In Vivo Half-Life

| Conjugate | Half-life Extension (vs. no PEG) | Reference |

| ZHER2-PEG4K-MMAE | 2.5-fold | [14] |

| ZHER2-PEG10K-MMAE | 11.2-fold | [14] |

Visualization of Workflows and Structures

Visual representations are essential for understanding the complex structures and processes involved in ADC development.

Structure of this compound-PAB Linker

Caption: Key components of the this compound-PAB linker.

Experimental Workflow for ADC Preparation and Characterization

Caption: Workflow for ADC preparation and evaluation.

Conclusion

The this compound linker represents a highly engineered and versatile platform for the development of next-generation ADCs. Its modular design, incorporating a selective conjugation moiety, a hydrophilic spacer, and a protease-cleavable dipeptide, allows for a fine-tuned balance of stability, solubility, and targeted payload release. While further studies are needed to fully elucidate the quantitative performance of this specific linker, the available data on analogous structures strongly support its potential for creating highly effective and well-tolerated targeted cancer therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at leveraging the unique advantages of this advanced linker technology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orb.binghamton.edu [orb.binghamton.edu]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. agilent.com [agilent.com]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cathepsin-Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of cathepsin-cleavable linkers, a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into the core mechanism of action, linker chemistry, quantitative performance data, and detailed experimental protocols for their evaluation.

Introduction: The Role of Linkers in Targeted Therapy

Antibody-drug conjugates (ADCs) are a transformative class of anti-cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and must efficiently liberate the active payload upon reaching the target cell.[1][]

Enzyme-cleavable linkers, designed to be substrates for proteases that are overexpressed in the tumor microenvironment or within cancer cells, are a cornerstone of modern ADC design.[2][] Among these, linkers susceptible to cleavage by lysosomal cysteine proteases, known as cathepsins, are the most clinically explored and validated.[][5]

Cathepsins: The Target Proteases

Cathepsins are a family of proteases typically found in lysosomes.[] Cathepsin B, a cysteine protease, is a key enzyme in this family and plays a role in intracellular protein degradation.[7] Its expression and activity are frequently upregulated in various cancers, contributing to tumor invasion, metastasis, and angiogenesis.[7][8][9] This overexpression in malignant tissues, combined with its primary localization within the acidic environment of the lysosome (pH 4.5-5.5), makes Cathepsin B an excellent target for triggering ADC payload release specifically within cancer cells.[] While Cathepsin B was initially considered the primary target, studies have shown that other cathepsins, such as K and L, can also process these linkers.[5][][11]

Mechanism of Action: From Internalization to Payload Release

The targeted delivery and release of a payload via a cathepsin-cleavable linker is a multi-step process that begins after the ADC binds to its target antigen on the surface of a cancer cell.[12]

-

Binding and Internalization : The ADC recognizes and binds to a specific antigen on the cancer cell surface.

-

Endocytosis & Trafficking : The ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, into an endosome.[13][14]

-

Lysosomal Fusion : The endosome matures and eventually fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases, including cathepsins.[14]

-

Enzymatic Cleavage : Inside the lysosome, Cathepsin B (or other cathepsins) recognizes and cleaves a specific peptide sequence within the linker.[] The most common sequence is Valine-Citrulline (Val-Cit).[][]

-

Self-Immolation and Release : Cleavage of the peptide bond initiates a cascade, often involving the electronic decomposition of a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][15] This spontaneous fragmentation ensures the complete and traceless release of the unmodified, active cytotoxic payload into the cytoplasm.[12][15]

-

Apoptosis : The released payload can then exert its cytotoxic effect, for example, by disrupting microtubules, leading to cell cycle arrest and apoptosis.[13]

Common Cathepsin-Cleavable Linker Chemistries

The design of the peptide sequence is critical for balancing plasma stability with efficient intracellular cleavage.[]

-

Valine-Citrulline (Val-Cit) : This is the most widely used and "gold standard" dipeptide linker.[][16] It demonstrates excellent stability in human plasma while being an efficient substrate for cathepsin B.[] Two FDA-approved ADCs, Adcetris® and Polivy®, utilize a Val-Cit linker.[]

-

Valine-Alanine (Val-Ala) : This dipeptide is also a substrate for cathepsin B and is used in some clinical candidates.[][] It has shown comparable performance to Val-Cit in terms of stability and cleavage efficiency.[]

-

Gly-Gly-Phe-Gly (GGFG) : This tetrapeptide linker is notably used in the ADC drug Enhertu®.[][17] It is cleaved by Cathepsin L with high efficiency.[17]

-

Next-Generation Linkers : Research has focused on modifying the standard dipeptides to improve specificity and stability, especially in preclinical rodent models where Val-Cit can show poor plasma stability.[16][18] Examples include adding a glutamic acid residue (Glu-Val-Cit) or developing non-peptidic, peptidomimetic linkers like cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit to enhance specificity for Cathepsin B.[][15]

Quantitative Data Summary

The performance of a linker is defined by its cleavage rate by the target enzyme and its stability in plasma. The following tables summarize available quantitative data for different linker types.

Table 1: Cathepsin B Cleavage Kinetics of Linker-Fluorophore Conjugates

| Linker Sequence | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| Val-Cit | Z-Val-Cit-AMC | 0.8 | 15 | 53,000 | [16]* |

| Lys-Lys | Z-Lys-Lys-AMC | 2.1 | 25 | 84,000 | [16]* |

| Phe-Lys | Z-Phe-Lys-AMC | 0.6 | 10 | 60,000 | []* |

Note: Values are derived from studies using fluorogenic model substrates (AMC: 7-amino-4-methylcoumarin) and may vary based on the conjugated payload and experimental conditions.

Table 2: Plasma Stability of Various Linker Chemistries

| Linker Type | Species | Incubation Time | % Intact ADC / % Cleavage | Source |

|---|---|---|---|---|

| Val-Cit-PABC | Human | 7 days | High stability reported | [] |

| Val-Cit-PABC | Mouse | 24 hours | Susceptible to cleavage by Ces1C | [18] |

| Glu-Val-Cit | Mouse | 24 hours | Enhanced stability vs. Val-Cit | [15] |

| Asp-Val-Cit (CF₃-Thiazole) | Mouse | 24 hours | ~6% cleavage | [11] |

| Asp-Val-Cit (CF₃-Thiazole) | Human | 24 hours | ~4% cleavage |[11] |

Experimental Protocols

Evaluating the performance of cathepsin-cleavable linkers requires a series of well-defined assays to measure enzymatic cleavage, stability in biological matrices, and cytotoxic efficacy.

In Vitro Cathepsin Cleavage Assay

This assay quantifies the rate at which a linker is cleaved by purified cathepsin B, often using a fluorogenic substrate or by measuring payload release from an ADC via HPLC or LC-MS.

Methodology:

-

Reagent Preparation :

-

Assay Buffer : Prepare a 25 mM MES buffer, adjusting the pH to 5.0-5.5 to mimic the lysosomal environment.[7]

-

Activation Buffer : To the Assay Buffer, add Dithiothreitol (DTT) to a final concentration of 5 mM. This buffer must be prepared fresh.[7][19]

-

Enzyme Solution : Reconstitute lyophilized recombinant human Cathepsin B in the Activation Buffer to a working concentration (e.g., 10 µg/mL).[7]

-

Substrate/ADC Solution : Dissolve the ADC or fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in Assay Buffer to the desired final concentration.[7][20]

-

-

Enzyme Activation : Incubate the Cathepsin B solution at room temperature for 15 minutes to ensure the activation of the enzyme's catalytic cysteine residue.[7][19]

-

Reaction Initiation : In a 96-well microplate, add the activated Cathepsin B solution to the wells. To initiate the reaction, add the substrate/ADC solution. Include a control with buffer instead of the enzyme.[7]

-

Measurement :

-

For fluorogenic substrates, immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., Excitation: 348 nm, Emission: 440 nm).[20]

-

For ADCs, incubate the reaction at 37°C. At various time points, quench the reaction and analyze the samples by LC-MS to quantify the released payload.[19]

-

-

Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the product formation vs. time plot.[7]

ADC Plasma Stability Assay

This assay is crucial for predicting the in vivo behavior of an ADC by measuring its stability and the extent of premature payload release in plasma.[21][22]

Methodology:

-

Incubation : Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.[23]

-

Time Points : Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 4, 8, 24, 48, 96, 144 hours).[23]

-

Sample Analysis : The amount of intact ADC, total antibody, and released payload can be measured using several techniques:

-

ELISA : Use a sandwich ELISA to measure the concentration of total antibody (capturing with an anti-human Fc antibody) and conjugated antibody (capturing with an anti-human Fc antibody and detecting with an anti-drug antibody).[22] The difference indicates the extent of drug deconjugation.

-

LC-MS : Use Liquid Chromatography-Mass Spectrometry to quantify the amount of free payload in the plasma or to determine the average drug-to-antibody ratio (DAR) of the remaining ADC over time.[21][24] Immunocapture can be used to isolate the ADC from plasma proteins before analysis.[25]

-

-

Data Analysis : Plot the percentage of remaining conjugated ADC or the increase in free payload over time to determine the stability profile and half-life of the ADC in plasma.

Cell-Based Cytotoxicity Assay

This assay determines the potency (IC₅₀) of an ADC on antigen-positive cancer cells, confirming that the linker is cleaved and the payload is effectively released to induce cell death.[26]

Methodology (MTT Assay Example):

-

Cell Seeding : Seed target cells (antigen-positive) and control cells (antigen-negative) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[27]

-

ADC Treatment : Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.[27]

-

Incubation : Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72 to 144 hours).[27]

-

Viability Measurement :

-

Data Acquisition : Read the absorbance of each well at 570 nm using a microplate reader.[27]

-

Data Analysis : Subtract the background absorbance, normalize the data to the untreated control wells, and plot the cell viability (%) against the ADC concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC₅₀).[26][28]

References

- 1. dls.com [dls.com]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. benchchem.com [benchchem.com]

- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. iphasebiosci.com [iphasebiosci.com]

- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 25. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 28. njbio.com [njbio.com]

The Lynchpin of Efficacy: A Technical Guide to Self-Immolative Spacers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of potent cytotoxic agents delivered with the precision of monoclonal antibodies. Central to the success of this therapeutic modality is the sophisticated design of the linker that bridges the antibody and the payload. Among the most critical components of modern linkers are self-immolative spacers, molecular constructs engineered for conditional release of the drug in its active form within the target cell. This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of self-immolative spacers in ADC development.

The Fundamental Role of Self-Immolative Spacers

Self-immolative spacers are inert chemical moieties that, upon a specific triggering event, undergo a rapid and irreversible electronic cascade or intramolecular cyclization to release the conjugated drug.[1][2][3] This "self-immolation" is a one-way reaction, ensuring that the liberated payload cannot be re-conjugated, thereby maximizing its cytotoxic potential within the tumor cell. The primary functions of these spacers are to:

-

Ensure Stability in Circulation: The linker, including the self-immolative spacer, must be robust enough to prevent premature drug release in the systemic circulation, which could lead to off-target toxicity and a diminished therapeutic window.[4][5]

-

Facilitate Efficient Payload Release: Following internalization of the ADC into the target cancer cell and cleavage of a trigger moiety (e.g., by lysosomal enzymes), the self-immolative spacer orchestrates the swift and complete liberation of the active drug.[2][3]

-

Enable Traceless Cleavage: Ideally, the spacer fragments into small, non-toxic byproducts, leaving the payload in its native, unmodified, and fully active state.

Mechanisms of Self-Immolation: A Closer Look

The release of the cytotoxic payload is predicated on the specific chemical design of the self-immolative spacer. The two predominant mechanisms are 1,6-elimination, famously employed by the para-aminobenzyl carbamate (B1207046) (PABC) spacer, and intramolecular cyclization.

The PABC Spacer: The Gold Standard of 1,6-Elimination

The PABC spacer is a cornerstone of ADC technology and is integral to several clinically approved ADCs.[4] Its mechanism is initiated by the enzymatic cleavage of a linked peptide (e.g., valine-citrulline) by lysosomal proteases like cathepsin B. This cleavage unmasks an aniline (B41778) nitrogen, triggering a cascade of electron rearrangement that results in the release of the payload.

The key steps are as follows:

-

Enzymatic Cleavage: The ADC, having been internalized into the target cell's lysosome, is exposed to cathepsin B, which cleaves the amide bond of the dipeptide linker.

-

Electron Cascade: The newly exposed amino group of the PABC moiety initiates a 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the carbamate bond holding the drug.

-

Payload Release: This electronic rearrangement results in the release of the unmodified drug, carbon dioxide, and aza-quinone methide.[6]

References

- 1. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

- 2. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrophilic Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[1] Historically, hydrophobic linkers were common, but their use often leads to challenges such as ADC aggregation, rapid clearance from circulation, and limitations on the number of drug molecules that can be attached per antibody, known as the drug-to-antibody ratio (DAR).[2]

Hydrophilic linkers have gained significant attention for their ability to overcome these limitations. By increasing the overall hydrophilicity of the ADC, these linkers can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[3] This guide provides a comprehensive technical overview of the core types of hydrophilic linkers, their impact on ADC properties, and the experimental methodologies used for their evaluation.

Core Principles of Hydrophilic Linkers in ADCs

The primary function of a hydrophilic linker is to mitigate the hydrophobicity of the cytotoxic payload. Many potent anticancer drugs are highly hydrophobic, and their conjugation to an antibody can lead to the formation of aggregates, which can trigger immunogenicity and lead to rapid clearance from the bloodstream.[4] Hydrophilic linkers, by creating a hydration shell around the ADC, improve its solubility and stability.[3] This enhanced stability allows for the development of ADCs with higher DARs, potentially leading to greater efficacy.[2]

The mechanism of action for an ADC with a hydrophilic linker follows a multi-step process:

-

Systemic Circulation: The ADC circulates in the bloodstream. The hydrophilic linker helps to prolong its circulation half-life by reducing clearance by the reticuloendothelial system.[3]

-

Tumor Targeting: The antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved by specific mechanisms (e.g., enzymatic cleavage in the lysosome), releasing the cytotoxic payload.[5]

-

Cytotoxicity: The released payload exerts its cell-killing effect, leading to apoptosis of the cancer cell.[6]

Types of Hydrophilic Linkers

Several classes of hydrophilic linkers have been developed, each with distinct chemical properties and applications.

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is the most widely used component for creating hydrophilic linkers. PEG is a polymer of ethylene (B1197577) oxide and is known for its biocompatibility, water solubility, and lack of immunogenicity. PEG linkers can be incorporated in various lengths and architectures (linear or branched) to fine-tune the properties of the ADC.[7]

Key Advantages of PEG Linkers:

-

Improved Solubility and Reduced Aggregation: PEG chains create a hydration shell that significantly enhances the solubility of the ADC and prevents aggregation, even at high DARs.[2]

-

Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[3]

-

Higher Achievable DARs: The ability of PEG to mitigate hydrophobicity allows for the conjugation of more payload molecules per antibody without compromising stability.[2]

Sulfonate Linkers

Incorporating negatively charged sulfonate groups into the linker is another effective strategy to increase hydrophilicity. These linkers can improve the solubility and reduce the aggregation of ADCs.[] The synthesis of these linkers often involves the use of sulfo-N-hydroxysuccinimide (sulfo-NHS) esters, which are water-soluble and react with primary amines on the antibody.[]

Key Advantages of Sulfonate Linkers:

-

High Hydrophilicity: The ionic nature of the sulfonate group provides a significant increase in water solubility.

-

Reduced Aggregation: Similar to PEG linkers, sulfonate linkers can help prevent the aggregation of hydrophobic ADCs.[4]

Carbohydrate-Based Linkers

The native glycans on the Fc region of an antibody can be chemically or enzymatically modified to serve as conjugation sites for hydrophilic linkers. This approach not only provides a site-specific conjugation strategy but also introduces a hydrophilic component to the ADC.[10] Glucuronide linkers, for example, are cleaved by the lysosomal enzyme β-glucuronidase and have been shown to reduce aggregation compared to other linker types.[10][]

Key Advantages of Carbohydrate-Based Linkers:

-

Site-Specific Conjugation: Targeting the glycans allows for the production of more homogeneous ADCs with a defined DAR.

-

Inherent Hydrophilicity: The carbohydrate moiety itself is hydrophilic, contributing to the overall solubility of the ADC.

-

Reduced Aggregation: Glucuronide-linked conjugates have demonstrated minimal aggregation.[10]

Data Presentation: Comparative Performance of Hydrophilic Linkers

The choice of linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker technologies.

Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties

| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference(s) |

| Hydrophobic (e.g., SMCC) | ~4 | >5% | [3] |

| Short PEG (e.g., PEG4) | ~8 | <2% | [3] |

| Long PEG (e.g., PEG24) | ~8 | <1% | [3] |

| Glucuronide | Not specified | <5% | [10] |

| Dipeptide (Val-Cit) | Not specified | Up to 80% | [10] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

| Linker Type | Cell Line | IC50 (nM) | Reference(s) |

| Hydrophobic Linker | Karpas-299 | ~0.67 | [7] |

| PEG2 Linker | Karpas-299 | ~0.67 | [7] |

| PEG4 Linker | Karpas-299 | ~0.67 | [7] |

| PEG8 Linker | Karpas-299 | ~0.67 | [7] |

| PEG12 Linker | Karpas-299 | ~0.67 | [7] |

| PEG24 Linker | Karpas-299 | ~0.67 | [7] |

| Sulfatase-cleavable | HER2+ cells | 0.061 - 0.111 | [12] |

| Non-cleavable | HER2+ cells | 0.609 | [12] |

| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 21.3 | [2] |

| ZHER2-PEG4K-MMAE | NCI-N87 | 95.8 | [2] |

| ZHER2-PEG10K-MMAE | NCI-N87 | 468.2 | [2] |

Table 3: In Vivo Performance of ADCs with Different Linkers

| Linker Type | Tumor Growth Inhibition (%) | Plasma Half-life (days) | Reference(s) |

| Hydrophobic Linker | 40-60 | 3-5 | [3] |

| Short PEG Linker | 60-80 | 5-7 | [3] |

| Long PEG Linker | >80 | 7-10 | [3] |

| CX-DM1 (hydrophilic peptide) | More active than SMCC-DM1 at a lower dose | 9.9 | [12] |

| SMCC-DM1 (hydrophobic) | Less active than CX-DM1 at a higher dose | 10.4 | [12] |

| Silyl ether linker-MMAE | Exhibited a better therapeutic effect than monoclonal antibody | >7 | [12] |

Experimental Protocols

The evaluation of ADCs with hydrophilic linkers involves a series of key experiments to characterize their synthesis, stability, and efficacy.

Synthesis of a PEGylated Linker and ADC Conjugation

This protocol outlines the synthesis of a heterobifunctional PEG linker and its conjugation to an antibody.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Plasma Proteome: An In-depth Technical Guide to the Stability of the Mal-amido-PEG8-val-gly Linker

For Researchers, Scientists, and Drug Development Professionals

The Mal-amido-PEG8-val-gly linker is a critical component in the design of antibody-drug conjugates (ADCs), meticulously engineered to ensure the stable transit of a cytotoxic payload through the systemic circulation and its specific release at the target site. This guide provides a comprehensive analysis of the linker's stability in human plasma, dissecting the contribution of each of its constituent parts—the maleimide (B117702) group, the polyethylene (B3416737) glycol (PEG) spacer, and the dipeptide cleavable unit—to its overall performance.

The Architecture of Stability: Deconstructing the this compound Linker

The linker's design represents a sophisticated balance between stability in the bloodstream and controlled payload release within the tumor microenvironment. Each component plays a distinct role:

-

Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to thiol (-SH) groups on cysteine residues of the antibody. The resulting thioether bond is the primary point of connection and a critical determinant of ADC stability.

-

Amido Group: This group connects the maleimide to the PEG spacer, contributing to the overall structural integrity of the linker.

-

Polyethylene Glycol (PEG8): The eight-unit PEG chain serves as a hydrophilic spacer. It enhances the solubility and biocompatibility of the ADC, potentially reducing immunogenicity and improving pharmacokinetic properties.[]

-

Valine-Glycine (val-gly): This dipeptide sequence is designed as a substrate for specific intracellular proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][3] This enzymatic cleavage is the intended mechanism for payload release.

Plasma Stability Profile: A Component-by-Component Analysis

The overall plasma stability of the this compound linker is a composite of the stabilities of its individual components.

The Maleimide-Thiol Conjugate: A Point of Potential Vulnerability and Engineered Stability

The bond formed between the maleimide group and a cysteine residue on the antibody is a stable thioether linkage. However, it is susceptible to a retro-Michael reaction, which can lead to premature deconjugation of the linker-payload from the antibody.[4] This can result in off-target toxicity and a diminished therapeutic window. Studies have shown that for some maleimide-containing ADCs, a payload drop-off of 50-75% can be observed in plasma over a period of 7-14 days.[]

To counteract this instability, the succinimide (B58015) ring formed upon conjugation can undergo hydrolysis to form a more stable ring-opened succinamic acid derivative.[6][7] This hydrolysis "locks" the linker onto the antibody, significantly reducing the rate of the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the local chemical environment on the antibody.

The PEG8 Spacer: A Shield of Solubility and Stability

The polyethylene glycol (PEG) component is generally considered to be highly stable in the bloodstream. Its primary role is to improve the pharmacokinetic properties of the ADC by increasing its hydrophilicity.[] This can shield the payload from the surrounding microenvironment, potentially reducing non-specific interactions and degradation.

The Valine-Glycine Dipeptide: Resisting Premature Cleavage

Dipeptide linkers, such as valine-glycine, are specifically designed to be stable in the systemic circulation while being susceptible to cleavage by proteases found at high concentrations within the lysosomes of target cells.[][3] Peptide-based linkers generally exhibit good systemic stability due to the presence of serum protease inhibitors and a physiological pH that is not optimal for the activity of many proteases.[] The valine-glycine linker is recognized and cleaved by enzymes like Cathepsin B, which are abundant in the tumor microenvironment.[]

Quantitative Data on Linker Stability

| Linker Component/Type | Matrix | Incubation Time | % Intact Conjugate / Half-life | Key Findings | Reference |

| Maleimide-Cysteine Conjugate | Rat Serum | 2 weeks | ~50% payload loss | Demonstrates susceptibility to retro-Michael addition. | [8] |

| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | 7 days | >90% (for sulfone-PEG) | Sulfone-based maleimide alternatives show significantly higher stability. | [4] |

| Valine-Citrulline (VCit) Linker | Human Plasma | 28 days | No significant degradation | Demonstrates high stability of the peptide bond in human plasma. | [9] |

| Valine-Citrulline (VCit) Linker | Mouse Plasma | - | Unstable | Susceptible to cleavage by mouse carboxylesterase Ces1c, highlighting species differences. | [10][11] |

| Glutamic acid-Valine-Citrulline (EVCit) | Mouse Plasma | - | Highly stable | Addition of a charged amino acid at the P3 position enhances mouse plasma stability. | [9][10] |

| General Peptide Linkers | Human Plasma | 48 hours | ~3-fold improvement with optimization | Linker optimization can significantly improve plasma stability. | [] |

It is important to note that direct comparisons of stability data across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols for Assessing Plasma Stability

The following are detailed methodologies for key experiments cited in the evaluation of linker stability.

Protocol 1: Mass Spectrometry-Based Analysis of ADC Stability in Plasma

Objective: To assess the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma by monitoring the change in the drug-to-antibody ratio (DAR).[4][12]

Materials and Reagents:

-

Purified ADC

-

Human or mouse plasma

-

Protein A or Protein G magnetic beads

-

Wash Buffer (e.g., PBS)

-

Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

-

Reduction Agent (e.g., DTT)

-

LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

Procedure:

-

Spike the ADC into plasma at a final concentration of approximately 100 µg/mL.

-

Incubate the plasma sample at 37°C.

-

At desired time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.

-

Immunoaffinity Capture: Add Protein A/G magnetic beads to the plasma aliquot and incubate with gentle mixing for 1 hour at 4°C to capture the ADC.

-

Wash the beads with Wash Buffer to remove unbound plasma proteins.

-

Elution: Elute the intact ADC from the beads using the Elution Buffer.

-

Reduction (for DAR analysis by reduced mass): The eluted ADC can be treated with a reducing agent to separate the heavy and light chains.

-

LC-MS Analysis: Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[12]

Protocol 2: Quantification of Released Payload from Plasma

Objective: To determine the amount of free payload released from an ADC in plasma over time.[13]

Materials and Reagents:

-

Purified ADC

-

Human or mouse plasma

-

Protein A or Protein G magnetic beads

-

Enzyme for linker cleavage (if applicable, e.g., Papain for a specific linker)

-

Internal Standard (e.g., a stable isotope-labeled version of the payload)

-

Extraction Solvent (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS/MS system with a suitable column

Procedure:

-

Incubate the ADC in plasma at 37°C as described in Protocol 1.

-

At each time point, capture the ADC using Protein A/G magnetic beads.

-

For total bound payload measurement: After washing, treat the beads with an enzyme that cleaves the linker to release the payload.

-

For free payload measurement: Analyze the supernatant from the bead capture step.

-

Add an internal standard to the released payload sample or the supernatant.

-

Extract the payload using an appropriate extraction solvent.

-

Analyze the extracted sample by LC-MS/MS to quantify the amount of released payload.

-

Generate a calibration curve using known concentrations of the payload to determine the concentration in the plasma samples. An increase in free payload over time indicates linker instability.

Visualizing Linker Cleavage and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the function and analysis of the this compound linker.

Caption: Intracellular cleavage of the val-gly (B1587892) linker by Cathepsin B.

Caption: Workflow for assessing ADC plasma stability.

Conclusion and Future Perspectives

The this compound linker is a well-designed system that leverages the distinct chemical properties of its components to achieve a favorable stability profile for ADCs. While the maleimide-thiol linkage presents a potential liability, the stabilizing effect of succinimide ring hydrolysis and the inherent stability of the PEG and dipeptide components in plasma contribute to its overall utility.

Future advancements in linker technology may focus on developing maleimide alternatives with enhanced stability against retro-Michael reactions or designing novel peptide sequences with even greater resistance to plasma proteases while maintaining sensitivity to intracellular enzymes. The continued refinement of analytical techniques will also be crucial for obtaining more precise quantitative data on linker stability, ultimately leading to the development of safer and more effective antibody-drug conjugates.

References

- 3. Valine Glycine Liner (Val-Gly) - ADC Linkers | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG8-val-gly Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of a maleimide-functionalized linker, Mal-amido-PEG8-val-gly, to antibodies for the development of antibody-drug conjugates (ADCs). The protocol outlines the necessary steps from antibody preparation to the final purification and characterization of the ADC.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug is a critical component that influences the efficacy, stability, and safety of the ADC.[1][2][] The this compound linker is a cleavable linker system with several advantageous features:

-

Maleimide (B117702) Group: Enables covalent attachment to thiol groups on cysteine residues of the antibody through a Michael addition reaction.[][5] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[]

-

PEG8 Spacer: The eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the ADC, potentially improving its pharmacokinetic properties.[][6]

-

Val-Gly Dipeptide: This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7][8][9] This ensures targeted release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.[7]

This protocol provides a general framework for the conjugation process. Researchers may need to optimize specific parameters, such as the molar excess of the linker and the reaction conditions, for their particular antibody and payload.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| Monoclonal Antibody (mAb) | - | In a suitable buffer (e.g., PBS), free of primary amines and thiols. |

| This compound-Payload | - | The cytotoxic payload should be pre-conjugated to the linker. |

| Tris(2-carboxyethyl)phosphine (TCEP) | - | Reducing agent for antibody disulfide bonds. |

| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | - | Conjugation and storage buffer. |

| EDTA (ethylenediaminetetraacetic acid) | - | To chelate metal ions that can catalyze thiol oxidation. |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | - | For dissolving the this compound-Payload. |

| Quenching Reagent (e.g., N-acetylcysteine) | - | To cap unreacted maleimide groups. |

| Desalting Columns (e.g., Sephadex G-25) | - | For buffer exchange and removal of excess reagents. |

| Size-Exclusion Chromatography (SEC) Column | - | For purification of the final ADC. |

| UV-Vis Spectrophotometer | - | For determining protein concentration and drug-to-antibody ratio (DAR). |

| HPLC-HIC (Hydrophobic Interaction Chromatography) | - | For analyzing DAR distribution. |

Protocol 1: Antibody Reduction